molecular formula C13H15F3N2O3S B5336461 2,2,2-trifluoro-N-[3-(1-piperidinylsulfonyl)phenyl]acetamide

2,2,2-trifluoro-N-[3-(1-piperidinylsulfonyl)phenyl]acetamide

Cat. No.: B5336461
M. Wt: 336.33 g/mol
InChI Key: BTKVHQABBBZZED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-trifluoro-N-[3-(1-piperidinylsulfonyl)phenyl]acetamide, also known as TPPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. TPPO is a sulfonamide-based compound that has been synthesized through a multistep process involving the reaction of piperidine, trifluoroacetic anhydride, and 4-nitrobenzenesulfonyl chloride. The resulting compound has shown promise in various scientific research applications, including the study of biological systems and drug discovery.

Mechanism of Action

2,2,2-trifluoro-N-[3-(1-piperidinylsulfonyl)phenyl]acetamide is a sulfonamide-based compound that has been shown to inhibit the activity of various enzymes, including carbonic anhydrase and acetylcholinesterase. This compound achieves this inhibition by binding to the active site of the enzyme, preventing the substrate from binding and inhibiting the enzyme's activity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase and acetylcholinesterase activity. This compound has also been shown to have anti-inflammatory and antitumor properties, making it a potential candidate for drug discovery.

Advantages and Limitations for Lab Experiments

2,2,2-trifluoro-N-[3-(1-piperidinylsulfonyl)phenyl]acetamide has several advantages and limitations for lab experiments. One advantage is its ability to inhibit the activity of various enzymes, making it a potential candidate for drug discovery. Another advantage is its fluorescent properties, making it a useful tool for the detection of protein-ligand interactions. However, one limitation is its potential toxicity, which may limit its use in some experiments.

Future Directions

There are several future directions for 2,2,2-trifluoro-N-[3-(1-piperidinylsulfonyl)phenyl]acetamide research. One direction is the development of this compound-based drugs for the treatment of various diseases, including cancer and inflammation. Another direction is the development of this compound-based fluorescent probes for the detection of protein-ligand interactions in biological systems. Additionally, further research is needed to understand the potential toxicity of this compound and its effects on biological systems.

Synthesis Methods

2,2,2-trifluoro-N-[3-(1-piperidinylsulfonyl)phenyl]acetamide is synthesized through a multistep process involving the reaction of piperidine, trifluoroacetic anhydride, and 4-nitrobenzenesulfonyl chloride. The first step involves the reaction of piperidine with trifluoroacetic anhydride to form N-(1-piperidinyl)trifluoroacetamide. This intermediate is then reacted with 4-nitrobenzenesulfonyl chloride to form this compound.

Scientific Research Applications

2,2,2-trifluoro-N-[3-(1-piperidinylsulfonyl)phenyl]acetamide has been used in various scientific research applications, including the study of biological systems and drug discovery. This compound has been shown to inhibit the activity of various enzymes, including carbonic anhydrase and acetylcholinesterase, making it a potential candidate for drug discovery. This compound has also been used as a fluorescent probe for the detection of protein-ligand interactions in biological systems.

Properties

IUPAC Name

2,2,2-trifluoro-N-(3-piperidin-1-ylsulfonylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O3S/c14-13(15,16)12(19)17-10-5-4-6-11(9-10)22(20,21)18-7-2-1-3-8-18/h4-6,9H,1-3,7-8H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKVHQABBBZZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.